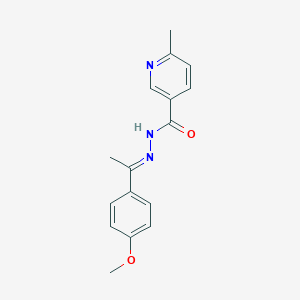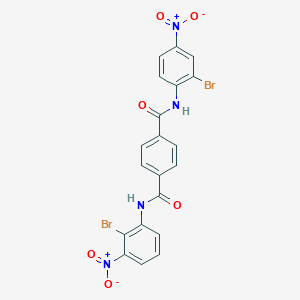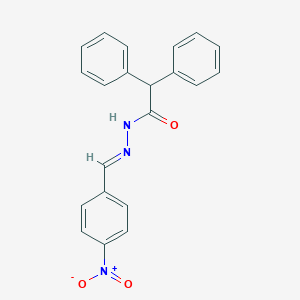
2-(4-Chlorophenyl)-6-methylquinoline-4-carboxylic acid
Overview
Description
2-(4-Chlorophenyl)-6-methylquinoline-4-carboxylic acid is a quinoline derivative known for its diverse applications in medicinal chemistry. Quinoline derivatives are significant due to their broad spectrum of biological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties .
Preparation Methods
The synthesis of 2-(4-Chlorophenyl)-6-methylquinoline-4-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with 4-chlorobenzaldehyde and 2-methylquinoline.
Condensation Reaction: The 4-chlorobenzaldehyde undergoes a condensation reaction with 2-methylquinoline in the presence of a base such as sodium ethoxide.
Cyclization: The resulting intermediate undergoes cyclization to form the quinoline ring structure.
Carboxylation: The final step involves carboxylation to introduce the carboxylic acid group at the 4-position of the quinoline ring.
Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Chemical Reactions Analysis
2-(4-Chlorophenyl)-6-methylquinoline-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form quinoline N-oxide derivatives.
Reduction: Reduction reactions using agents like sodium borohydride can convert the compound into its corresponding alcohol derivatives.
Substitution: The chlorine atom on the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.
Major products formed from these reactions include quinoline N-oxides, alcohol derivatives, and substituted quinoline derivatives.
Scientific Research Applications
2-(4-Chlorophenyl)-6-methylquinoline-4-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It is used in the development of new drugs due to its antibacterial, antifungal, and anticancer properties.
Biological Studies: The compound is used to study the mechanisms of action of quinoline derivatives in biological systems.
Industrial Applications: It serves as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(4-Chlorophenyl)-6-methylquinoline-4-carboxylic acid involves its interaction with specific molecular targets in biological systems. The compound can inhibit the activity of certain enzymes, disrupt cell membrane integrity, and interfere with DNA replication processes. These actions contribute to its antibacterial and anticancer effects .
Comparison with Similar Compounds
Similar compounds to 2-(4-Chlorophenyl)-6-methylquinoline-4-carboxylic acid include:
2-Phenylquinoline-4-carboxylic acid: Lacks the chlorine substituent on the phenyl ring, resulting in different biological activities.
6-Methylquinoline-4-carboxylic acid: Lacks the 4-chlorophenyl group, which affects its chemical reactivity and biological properties.
4-Chloroquinoline-2-carboxylic acid: Has a different substitution pattern on the quinoline ring, leading to variations in its chemical and biological behavior.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activities.
Properties
IUPAC Name |
2-(4-chlorophenyl)-6-methylquinoline-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClNO2/c1-10-2-7-15-13(8-10)14(17(20)21)9-16(19-15)11-3-5-12(18)6-4-11/h2-9H,1H3,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKVYTICTOCBCIP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(C=C2C(=O)O)C3=CC=C(C=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(Z)-1-(4-chlorophenyl)ethylideneamino]pyridine-4-carboxamide](/img/structure/B385786.png)




![N'-[1-(4-methoxyphenyl)ethylidene]-2-phenylacetohydrazide](/img/structure/B385803.png)
![ethyl 2-({2,4-bisnitrophenyl}sulfanyl)imidazo[2,1-a]isoquinoline-3-carboxylate](/img/structure/B385804.png)
![2-[(E)-2-(4-nitrophenyl)ethenyl]quinoline](/img/structure/B385805.png)
![N'-[1-(4-tert-butylphenyl)ethylidene]-2-phenylacetohydrazide](/img/structure/B385806.png)


![2,6-ditert-butyl-4-[2,3,5-trifluoro-6-[(2Z)-2-[(2-fluorophenyl)methylidene]hydrazinyl]pyridin-4-yl]sulfanylphenol](/img/structure/B385809.png)
![Benzaldehyde {4-[(3,5-ditert-butyl-4-hydroxyphenyl)sulfanyl]-3,5,6-trifluoro-2-pyridinyl}hydrazone](/img/structure/B385810.png)
![ethyl 5-{2-[1-cyano-2-(methylamino)-2-oxoethylidene]hydrazino}-1H-imidazole-4-carboxylate](/img/structure/B385812.png)
